Tetrabutylammoniumbromodiiodide

Molecular conductors Crystal engineering Organic superconductors

Tetrabutylammonium bromodiiodide (CAS 3419-99-6), with the formula (C₄H₉)₄N[I₂Br], is a member of the tetraalkylammonium polyhalide class. It is a dark green to black crystalline solid with a melting point of 58 °C.

Molecular Formula C16H36BrI2N
Molecular Weight 576.18 g/mol
Cat. No. B12397865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammoniumbromodiiodide
Molecular FormulaC16H36BrI2N
Molecular Weight576.18 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.[Br-](I)I
InChIInChI=1S/C16H36N.BrI2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1
InChIKeyHQEJIUVMVREIFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium Bromodiiodide (TBABrI2): A Structurally and Electrochemically Differentiated Polyhalide Reagent for Advanced Synthesis and Materials Research


Tetrabutylammonium bromodiiodide (CAS 3419-99-6), with the formula (C₄H₉)₄N[I₂Br], is a member of the tetraalkylammonium polyhalide class [1]. It is a dark green to black crystalline solid with a melting point of 58 °C . Distinguished by its heteroatomic linear but non-symmetrical I–I–Br⁻ anion, it serves as a precursor to organic conducting salts and as a reagent in sulfonylation chemistry [1].

Why Tetrabutylammonium Bromodiiodide Cannot Be Directly Substituted by Other Tetrabutylammonium Trihalides


The assumption that all tetrabutylammonium trihalides (e.g., triiodide, dibromoiodide) are functionally interchangeable as phase-transfer catalysts or electrolyte precursors is invalid. Key physico-chemical parameters—including anion symmetry, melting point, and redox potential—differ substantially among these species [1][2]. In electrocrystallization, the choice between a linear symmetrical anion (I₃⁻, IBr₂⁻) and a linear non-symmetrical anion (I₂Br⁻) dictates the formation of infinite anion chains versus isolated anions in the crystal lattice, directly impacting the physical properties of the resulting organic conductors and superconductors [1][3].

Quantitative Differentiation Evidence for Tetrabutylammonium Bromodiiodide vs. Closest Analogs


Anion Geometry and Solid-State Packing: Non-Symmetrical I₂Br⁻ vs. Symmetrical I₃⁻ and IBr₂⁻

Single-crystal X-ray diffraction reveals that the I₂Br⁻ anion in tetrabutylammonium bromodiiodide (n-Bu₄NI₂Br) is linear but non-symmetrical (I–I–Br), and forms disordered infinite chains within channels in the cation lattice. In contrast, the analogous triiodide (n-Bu₄NI₃) and dibromoiodide (n-Bu₄NIBr₂) salts contain linear, symmetrical anions (I–I–I and Br–I–Br) that exist as isolated, discrete units [1]. This difference in anion order and packing is critical, as it determines the electronic bandwidth and dimensionality of the resulting charge-transfer salts when these compounds are used as precursors in electrocrystallization [2].

Molecular conductors Crystal engineering Organic superconductors

Influence of Counterion Size on BEDT-TTF Crystal Lattice: I₂Br⁻ vs. IBr₂⁻

In the electrocrystallization of BEDT-TTF (bis(ethylenedithio)tetrathiafulvalene) radical cation salts, using n-Bu₄NI₂Br as the supporting electrolyte yields the β-(BEDT-TTF)₂I₂Br phase with a unit cell volume of 846.5 ų. Using the dibromoiodide analog (n-Bu₄NIBr₂) yields the β-(BEDT-TTF)₂IBr₂ phase with a smaller unit cell volume of 834.7 ų [1]. The 1.4% expansion in the unit cell volume directly reflects the larger van der Waals radius of the I₂Br⁻ anion, which modifies the intra- and interstack S···S contacts and consequently tunes the material's electronic ground state from metallic to superconducting [1].

Electrocrystallization BEDT-TTF salts Solid-state physics

Thermodynamic Differentiation: Melting Point Depression Relative to the Dibromoiodide Analog

The melting point of tetrabutylammonium bromodiiodide (I₂Br⁻) is 58 °C [1], whereas the melting point of its closest analog, tetrabutylammonium dibromoiodide (IBr₂⁻), is 81 °C . This 23 °C difference (a 28% lower absolute melting temperature) is attributed to the lower lattice energy arising from the less symmetric, more polarizable I₂Br⁻ anion. This thermal property difference serves as a primary identity and purity indicator during procurement and quality control.

Thermal analysis Physical property database Quality control

Redox Potential Modulation: I₂Br⁻ vs. I₃⁻ in Dye-Sensitized Solar Cells

The interhalogen ion I₂Br⁻ generates a new redox couple (I⁻, Br⁻)/I₂Br⁻ with a more positive formal potential than the standard I⁻/I₃⁻ couple [1][2]. Incorporation of I₂Br⁻ into a conventional iodine-based electrolyte positively shifts the electrolyte's Fermi level. For a standard N719 dye-sensitized solar cell, this shift increases the open-circuit voltage (Voc) by 30 mV, from a baseline of approximately ~720 mV to ~750 mV, resulting in an 8% enhancement in overall power conversion efficiency (η) from ~7.5% to ~8.1% [1]. The magnitude of the Voc gain is tunable by the concentration of I₂Br⁻ [1].

Dye-sensitized solar cells Electrolyte engineering Photovoltaics

Validated Application Scenarios for Tetrabutylammonium Bromodiiodide Based on Quantitative Differentiation Evidence


Precursor for Organic Superconductors and Low-Dimensional Conductors

Tetrabutylammonium bromodiiodide is the definitive precursor for synthesizing the metallic β-(BEDT-TTF)₂I₂Br phase via electrocrystallization. The non-symmetrical I₂Br⁻ anion is essential for inducing the specific crystal packing and electronic bandwidth that gives rise to the metallic (non-superconducting) ground state of this material . Using TBABr2I or TBAI3 instead leads to different structural phases with distinct (superconducting) properties. Researchers targeting quasi-one-dimensional organic conductors with specifically tailored electronic properties should specify this compound to ensure reproducible material synthesis .

High-Voltage Electrolyte Additive for Dye-Sensitized Solar Cells

As a source of the I₂Br⁻ anion, tetrabutylammonium bromodiiodide serves as a high-purity additive for formulating binary redox couple electrolytes in dye-sensitized solar cells (DSSCs). The resulting I₂Br⁻/(I⁻, Br⁻) redox couple shifts the electrolyte's energy level to a more positive potential, directly increasing the device's open-circuit voltage (Voc) by 30–60 mV and the overall power conversion efficiency by 8–14%, relative to standard I⁻/I₃⁻ electrolytes . The solid, stoichiometric, and readily handled form of TBABrI2 offers precise control over the I₂Br⁻ concentration, enabling tunable performance optimization .

Sulfonylation Reagent in Medicinal Chemistry and Organic Synthesis

Tetrabutylammonium bromodiiodide is employed as a sulfonylation reagent in organic synthesis and drug discovery campaigns . Its specific reactivity profile, conferred by the heteroatomic Br–I₂ anion that can act as a tunable electrophile or oxidant, offers synthetic chemists a complementary tool to the more common symmetrical tetrabutylammonium trihalides. Its distinct melting point (58 °C) also facilitates easy removal of excess reagent or byproduct salts by simple precipitation or extraction, streamlining purification workflows .

Crystal Engineering and Halogen-Bonding Studies

The non-symmetrical, linear I–I–Br⁻ anion of tetrabutylammonium bromodiiodide presents a unique halogen-bonding tecton for crystal engineering studies. Its ability to form infinite disordered chains, as demonstrated by X-ray crystallography , provides a model system for investigating the influence of dynamic anion disorder on solid-state properties. Researchers designing halogen-bonded co-crystals or studying polymorphism in polyhalide salts can utilize TBABrI2 as a structurally well-characterized building block with predictable chain-forming behavior .

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